Q180 1-(Bromothio)anthraquinone
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Overview
Description
Preparation Methods
The synthesis of Q180 1-(Bromothio)anthraquinone typically involves the bromination of anthraquinone derivatives followed by thiolation. One common method includes the reaction of anthraquinone with bromine in the presence of a catalyst to introduce the bromine atom. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using microwave irradiation and catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Q180 1-(Bromothio)anthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The bromine and thio groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Q180 1-(Bromothio)anthraquinone has several scientific research applications:
Mechanism of Action
The mechanism of action of Q180 1-(Bromothio)anthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. For example, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms, thereby inducing cell death in cancer cells . The molecular targets and pathways involved include topoisomerases, kinases, and other essential proteins in the cell cycle .
Comparison with Similar Compounds
Q180 1-(Bromothio)anthraquinone is unique due to its specific bromothio substitution, which imparts distinct chemical and biological properties. Similar compounds include:
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
2-Bromoanthraquinone: Another brominated derivative with different reactivity.
1-Thioanthraquinone: A thiolated derivative with unique applications in organic synthesis
Properties
CAS No. |
100527-04-6 |
---|---|
Molecular Formula |
C14H7BrO2S |
Molecular Weight |
319.17 g/mol |
IUPAC Name |
(9,10-dioxoanthracen-1-yl) thiohypobromite |
InChI |
InChI=1S/C14H7BrO2S/c15-18-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H |
InChI Key |
XSQZEVDURZPZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SBr |
Origin of Product |
United States |
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